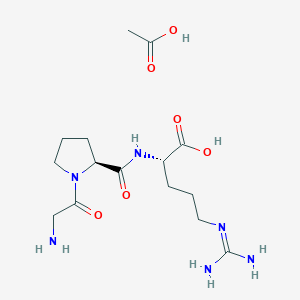

H-Gly-Pro-Arg-OH.Acetate

Descripción

Contextualization as a Research Peptide in Hemostasis and Thrombosis Biology

In the complex cascade of events leading to blood clot formation, the conversion of soluble fibrinogen to insoluble fibrin (B1330869) is a critical step. This process is initiated by the enzyme thrombin, which cleaves small peptides from the fibrinogen molecule. This cleavage exposes new N-terminal sequences on the fibrin α-chains, notably the Gly-Pro-Arg motif, referred to as "knob 'A'". ashpublications.orgnih.gov These "knobs" then bind to complementary "holes" located in the D-domains of other fibrin molecules, initiating the polymerization process that forms the fibrin network. nih.govpnas.org

Historical Perspective of Fibrinogen-Related Peptide Research

The concept of fibrinogen and its conversion to fibrin has been a cornerstone of hematology research for over a century and a half. The term "fibrin" was first introduced in 1801, and the precursor molecule, fibrinogen, was identified shortly after. nih.gov However, it was much later that the specific molecular interactions driving fibrin polymerization were elucidated.

A significant breakthrough came with the work of Laudano and Doolittle in 1978, who first described the synthetic peptide Gly-Pro-Arg-Pro (GPRP). researchgate.netpnas.org They synthesized a series of small peptides corresponding to the N-termini of fibrin chains and discovered that GPRP was a potent inhibitor of fibrin polymerization. pnas.org Their research demonstrated that this tetrapeptide binds specifically to fibrinogen and its fragment D, preventing the aggregation of fibrin monomers. pnas.org This pioneering work opened the door for using synthetic peptides to probe the specific binding sites involved in fibrin formation, a technique that continues to be refined and utilized in modern research.

Overview of Research Significance in Blood Coagulation Mechanisms

The ability of GPRP to specifically inhibit fibrin polymerization has made it an essential tool for dissecting various aspects of the coagulation cascade. Its research significance stems from several key applications:

Studying Fibrin Polymerization Dynamics: GPRP allows researchers to halt or delay fibrin formation at a specific step, enabling detailed investigation of the polymerization process under various conditions. researchgate.netnist.gov This has been instrumental in understanding the biophysical and biochemical properties of fibrin clots. pnas.org

Investigating Platelet-Fibrinogen Interactions: GPRP has been used to study the interaction between fibrinogen and platelets. It inhibits the binding of fibrinogen to the platelet membrane glycoprotein (B1211001) GPIIb/IIIa, a critical step in platelet aggregation. caymanchem.comglpbio.comglpbio.com

Elucidating the Role of Factor XIIIa: Research has shown that GPRP can modify the glutamine residues in fibrinogen, thereby inhibiting the cross-linking of fibrin chains by Factor XIIIa, a transglutaminase that stabilizes the clot. nih.gov This has provided insights into the interplay between fibrin polymerization and clot stabilization.

Developing Novel Anticoagulation Strategies: By targeting a specific step in the coagulation pathway downstream of thrombin generation, GPRP has been used as an anticoagulant in experimental models to study other thrombin-mediated processes without interfering with thrombin activity itself. nih.govresearcher.life This has implications for understanding the links between thrombosis and inflammation.

The targeted action of GPRP continues to make it a valuable reagent in studies exploring the multifaceted nature of blood coagulation and its role in both normal physiological processes and pathological conditions like thrombosis. ashpublications.orgnih.gov

Detailed Research Findings

The utility of H-Gly-Pro-Arg-Pro-OH.Acetate (B1210297) in research is underscored by a wealth of detailed findings that have elucidated the mechanics of blood coagulation.

Inhibition of Fibrin Polymerization

The primary and most well-documented function of GPRP is its ability to inhibit the polymerization of fibrin monomers. caymanchem.comsigmaaldrich.comglpbio.commerckmillipore.com This occurs through a competitive inhibition mechanism where GPRP binds to the "hole 'a'" sites within the γ-nodules of the fibrinogen D-domain. nih.govpnas.org This binding event physically blocks the natural interaction with the "knob 'A'" (the Gly-Pro-Arg sequence) that is exposed on the α-chain of another fibrin monomer after thrombin cleavage. ashpublications.orgpnas.org The affinity of the GPRP peptide for fibrinogen has been determined, with a dissociation constant (Kd) reported to be approximately 25 μM. nih.gov

| Property | Description | Source(s) |

| Mechanism of Action | Competitive inhibitor of fibrin polymerization. | researchgate.net |

| Binding Site | Binds to the "hole 'a'" in the γ-nodule of the fibrinogen D-domain. | nih.govpnas.org |

| Mimicked Sequence | Mimics the N-terminal Gly-Pro-Arg "knob 'A'" of the fibrin α-chain. | ashpublications.orgsigmaaldrich.com |

| Dissociation Constant (Kd) | Approximately 25 μM for fibrinogen. | nih.gov |

Interaction with Coagulation Factors and Platelets

Beyond its direct effect on fibrin assembly, GPRP influences other components of the coagulation system. It has been shown to inhibit the cross-linking activity of Factor XIIIa, the enzyme responsible for stabilizing the fibrin clot. nih.gov GPRP achieves this by modifying the glutamine residues on both the α- and γ-chains of fibrinogen, which are the substrates for Factor XIIIa. nih.gov This inhibition is specific, as GPRP does not affect the cross-linking of other substrates like casein by Factor XIIIa. nih.gov

Furthermore, GPRP interferes with platelet function by inhibiting the binding of fibrinogen to the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on activated platelets. caymanchem.comglpbio.comglpbio.com This interaction is crucial for platelet aggregation and the formation of a stable thrombus. The inhibitory concentration (IC50) for ADP-induced platelet aggregation has been reported to be 3 mM. caymanchem.comglpbio.com

| Interaction | Effect of GPRP | Source(s) |

| Factor XIIIa Activity | Inhibits fibrin cross-linking by modifying glutamine residues on fibrinogen. | nih.gov |

| Platelet Aggregation | Inhibits ADP-induced platelet aggregation (IC50 = 3 mM). | caymanchem.comglpbio.com |

| Fibrinogen-Platelet Binding | Inhibits the binding of fibrinogen to the GPIIb/IIIa receptor. | caymanchem.comglpbio.comglpbio.com |

Use in Experimental Models

The specific inhibitory properties of GPRP have made it a valuable tool in various experimental models. In whole blood assays, GPRP can be used as an anticoagulant that acts downstream of thrombin. nih.gov This allows for the study of thrombin's other biological activities, such as the activation of complement C5, without the confounding factor of fibrin clot formation. nih.govresearcher.life For instance, research has demonstrated that at a concentration of 8 mg/mL, GPRP can completely prevent fibrin polymerization in whole blood for up to eight hours. researchgate.netnih.gov

| Experimental Model | Application of GPRP | Key Finding | Source(s) |

| Whole Blood Coagulation Assay | Anticoagulant to study thrombin activity independent of fibrin formation. | 8 mg/mL prevents clotting for up to 8 hours. | researchgate.netnih.gov |

| Microfluidic Thrombosis Model | To inhibit fibrin formation and study its effect on clot structure and stability. | Fibrin inhibition with GPRP increased the number of P-selectin–positive platelets but did not lower stability. | researchgate.net |

| Fibrinolysis Studies | To investigate the structural changes in fibrin clots. | GPRP can dissolve non-stabilized fibrin clots. | researchgate.net |

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C15H28N6O6 |

|---|---|

Peso molecular |

388.42 g/mol |

Nombre IUPAC |

acetic acid;(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C13H24N6O4.C2H4O2/c14-7-10(20)19-6-2-4-9(19)11(21)18-8(12(22)23)3-1-5-17-13(15)16;1-2(3)4/h8-9H,1-7,14H2,(H,18,21)(H,22,23)(H4,15,16,17);1H3,(H,3,4)/t8-,9-;/m0./s1 |

Clave InChI |

CPPQZQFDCKJXOJ-OZZZDHQUSA-N |

SMILES isomérico |

CC(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

SMILES canónico |

CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O |

Secuencia |

GPR |

Origen del producto |

United States |

Molecular and Cellular Mechanisms of Action of H Gly Pro Arg Pro Oh.acetate

Direct Inhibition of Fibrin (B1330869) Polymerization

The conversion of soluble fibrinogen into an insoluble fibrin gel is the terminal step of the coagulation cascade. This process, known as fibrin polymerization, is a primary target of H-Gly-Pro-Arg-Pro-OH.Acetate (B1210297). The peptide directly and potently inhibits this process through specific molecular interactions. pnas.orgechelon-inc.com

The mechanism of fibrin polymerization involves a "knob-hole" interaction, where newly exposed N-terminal sequences of the fibrin α-chain (the "knobs") bind to complementary polymerization pockets (the "holes") located in the C-terminal region of the γ-chains within the D domains of adjacent fibrin(ogen) molecules. pnas.orgnih.gov The Gly-Pro-Arg sequence constitutes this critical "knob". pnas.org

H-Gly-Pro-Arg-Pro-OH.Acetate functions as a homologue of this natural sequence. nih.gov The tetrapeptide competitively binds to these polymerization pockets, also known as "a" sites, within the fibrinogen D domain. pnas.orgechelon-inc.comnih.gov Crystallographic studies have identified the precise location of this binding pocket on a 30-kDa C-terminal fragment of the fibrinogen γ-chain. pnas.org The interaction is primarily mediated by electrostatic forces and is reversible. pnas.org By occupying these sites, the peptide effectively blocks the natural "knob-hole" binding required for fibrin assembly. nih.gov

| Peptide | Inhibition of Fibrinogen Clotting Time | Inhibition of Fibrin Monomer Reaggregation | Binding to Fibrinogen (Equilibrium Dialysis) |

|---|---|---|---|

| Gly-Pro-Arg-Pro | >200 min | ++++ | ++++ |

| Gly-Pro-Arg-Sar | >200 min | ++++ | ND |

| Gly-Pro-Arg | 42 min | ++ | ++ |

| Gly-His-Arg-Pro | 20 min | + | + |

| Gly-Pro-Ser-Pro | 20 min | - | - |

| Gly-Pro | 20 min | - | - |

| Control clotting time = 20 min. All peptides at a final concentration of 1 mM. (+) indicates level of inhibition or binding, (-) indicates no effect, ND = not done. Data sourced from PNAS. pnas.org |

Following the initial "knob-hole" interaction, fibrin monomers spontaneously self-assemble into two-stranded protofibrils. pnas.org These protofibrils then aggregate and branch to form a stable, three-dimensional fibrin gel network. pnas.org

By blocking the primary polymerization sites on the D domain, H-Gly-Pro-Arg-Pro-OH.Acetate directly prevents this spontaneous self-assembly. pnas.orgnih.gov Research has shown that the peptide is a powerful inhibitor of fibrin monomer reaggregation. pnas.org Its effectiveness is concentration-dependent; a significant retardation of polymerization occurs at a 20:1 molar ratio of peptide to fibrin monomer, while an approximately 100-fold molar excess can completely prevent polymerization. pnas.org When introduced into pre-formed fibrin clots, the peptide can compete with the established intermolecular bonds, leading to a profound modification of the clot's mechanical properties and, at sufficient concentrations (>1 mM), liquefaction of the clot. researchgate.net

Modulation of Platelet Function

Beyond its effects on fibrin polymerization, H-Gly-Pro-Arg-Pro-OH.Acetate also modulates platelet function by interfering with the ability of fibrinogen to interact with platelets, a critical step in the formation of a platelet-rich thrombus.

Platelet aggregation, the process by which platelets clump together, is a central event in hemostasis and thrombosis. Upon activation by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), platelets undergo a conformational change in their surface receptors, primarily the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) integrin. nih.govnih.gov Activated GPIIb/IIIa receptors bind fibrinogen, which acts as a molecular bridge, linking adjacent platelets together to form an aggregate. nih.gov

H-Gly-Pro-Arg-Pro-OH.Acetate inhibits this process by preventing fibrinogen from binding to the platelet GPIIb/IIIa receptor. echelon-inc.commedchemexpress.comtargetmol.com By disrupting the fibrinogen bridge, the peptide effectively inhibits platelet aggregation induced by various agonists. While peptides containing the Arg-Gly-Asp (RGD) sequence are well-known inhibitors of this interaction, the GPRP sequence leverages its binding site on fibrinogen to achieve a similar anti-aggregatory outcome. echelon-inc.comnih.gov

The inhibitory effect of H-Gly-Pro-Arg-Pro-OH.Acetate on platelet aggregation stems from its direct interference with the binding of fibrinogen to the GPIIb/IIIa receptor on activated platelets. medchemexpress.comtargetmol.com The binding site for GPIIb/IIIa on fibrinogen is located in the C-terminal region of the γ-chain. pnas.org This is the same region that contains the polymerization pocket to which GPRP binds. pnas.org

By binding to the D domain of fibrinogen, the GPRP peptide appears to either sterically hinder or allosterically modify the nearby GPIIb/IIIa binding site on fibrinogen, thereby inhibiting the interaction between the two molecules. pnas.orgechelon-inc.com This disruption is a key mechanism by which the peptide limits the growth of a thrombus.

Interplay with Coagulation and Fibrinolytic Pathways

H-Gly-Pro-Arg-Pro-OH.Acetate influences not only the formation of the fibrin clot but also its subsequent stabilization and degradation.

The coagulation pathway culminates in the formation of a fibrin mesh that must be stabilized to be effective. This stabilization is catalyzed by Factor XIIIa, a transglutaminase that creates covalent cross-links between the α and γ chains of adjacent fibrin molecules. nih.gov Research demonstrates that GPRP, by binding to the fibrinogen D-domain, inhibits this Factor XIIIa-catalyzed cross-linking. nih.gov It functions as a reversible, noncompetitive inhibitor by modifying the glutamine residues on the α- and γ-chains that serve as cross-linking sites, without affecting Factor XIIIa itself. nih.gov This results in a mechanically weaker, less stable clot.

| Substrate | Cross-Linking Reaction | Effect of GPRP |

|---|---|---|

| Fibrin Monomers, Fibrinogen | γ-γ chain cross-linking | Inhibited |

| Fibrinogen, Fragment D1 | Incorporation of [3H]putrescine | Inhibited (Noncompetitive) |

| Polymerized Fibrin | 125I-Factor XIIIa binding | No effect |

| Casein | [3H]putrescine incorporation | No effect |

| Data demonstrates that GPRP specifically modifies the glutamine cross-linking sites in fibrinogen. Sourced from PubMed. nih.gov |

Conversely, the interaction of GPRP with fibrinogen has been shown to affect the fibrinolytic pathway. Fibrinolysis is the process of clot degradation, primarily mediated by the enzyme plasmin. The complex formed between GPRP and fibrinogen has an increased resistance to degradation by plasmin. pnas.org This suggests that while the peptide creates a less stable clot by inhibiting cross-linking, it may simultaneously protect the fibrinogen molecule from premature breakdown.

Effects on Thrombin Activity and Generation in Controlled Biochemical Assays

The primary mechanism of action of H-Gly-Pro-Arg-OH and its closely related analogue, Gly-Pro-Arg-Pro (GPRP), is not the direct enzymatic inhibition of thrombin but rather the potent inhibition of fibrin polymerization. nih.govnih.gov Thrombin's key function in clotting is the proteolytic cleavage of fibrinopeptides A and B from soluble fibrinogen, converting it into fibrin monomers. pnas.orgnih.gov This cleavage exposes new N-terminal sequences, with the "Gly-Pro-Arg" motif on the α-chain, known as knob 'A', being of primary importance. nih.gov

These exposed 'A' knobs on one fibrin monomer bind to constitutively available pockets, or 'a' holes, located in the C-terminal region of the γ chains of adjacent fibrin(ogen) molecules. nih.govpnas.org This "knob-hole" interaction is the fundamental driving force for the spontaneous, noncovalent self-assembly of fibrin monomers into protofibrils, which subsequently aggregate to form a three-dimensional fibrin clot. nih.govpnas.org

H-Gly-Pro-Arg-OH acts as a competitive inhibitor by mimicking the endogenous Gly-Pro-Arg knob 'A'. pnas.org It binds directly to the 'a' holes on fibrinogen molecules, physically blocking the sites needed for polymerization. nih.govnih.gov By occupying these polymerization pockets, the peptide prevents the assembly of fibrin monomers and effectively halts clot formation. nih.gov Therefore, in biochemical assays where clotting time is the endpoint, H-Gly-Pro-Arg-OH demonstrates powerful "anticoagulant" activity by preventing the macroscopic outcome of thrombin's action on fibrinogen. However, it does not typically inhibit thrombin's amidolytic activity on small synthetic chromogenic substrates that bind directly to the enzyme's active site.

The following table contrasts the mechanism of H-Gly-Pro-Arg-OH with that of direct-acting thrombin inhibitors.

| Compound/Class | Target Site | Mechanism of Action | Effect on Thrombin |

| H-Gly-Pro-Arg-OH | Fibrin(ogen) γ-chain polymerization pocket ('a' hole) | Competitive inhibition of fibrin monomer aggregation by mimicking the 'A' knob. nih.govnih.govpnas.org | Indirectly inhibits thrombin's procoagulant function by blocking its substrate's ability to polymerize; does not block the enzymatic active site. nih.govnih.gov |

| Boroarginine Peptides | Thrombin active site | Forms a stable, covalent-like bond with the catalytic serine residue. researchgate.net | Potent, direct competitive inhibition of enzymatic activity (Ki in pM range). researchgate.net |

| Arg-Pro-Pro-Gly-Phe | Thrombin active site & PAR1 Receptor | At high concentrations, competitively inhibits the active site (Ki ≈ 1.75 mM); also blocks thrombin's access to its cellular receptor. nih.gov | Bifunctional inhibition: blocks both enzymatic activity and cell signaling functions. nih.gov |

This table is based on available research data and is for informational purposes.

Research on Fibrinolytic System Modulation by Fibrin-Related Peptides

The fibrinolytic system, which is responsible for the dissolution of blood clots, is intricately linked to the structure and composition of the fibrin clot itself. nih.gov The principal enzyme, plasmin, is generated from its zymogen, plasminogen, primarily by tissue plasminogen activator (tPA). e3s-conferences.orgmdpi.com Both plasminogen and tPA bind to fibrin, a process that localizes fibrinolytic activity to the clot and dramatically enhances the rate of plasmin generation. nih.gov Consequently, any factor that alters the structure of the fibrin clot can potentially modulate its susceptibility to lysis.

Research has shown that fibrin-related peptides can influence the fibrinolytic process. Peptides that mimic the 'B' knobs of fibrin have been found to delay fibrinolysis by altering the assembly and structure of the fibrin network. washington.edu Studies involving the related peptide Gly-Pro-Arg-Pro (GPRP) have demonstrated that a complex formed between GPRP and fibrinogen exhibits an increased resistance to degradation by plasmin. pnas.org

The binding of H-Gly-Pro-Arg-OH to the polymerization pocket in the C-terminal γ-chain region, an area also involved in regulating fibrinolysis, may underlie this effect. pnas.org Two potential mechanisms could explain this modulation:

Conformational Changes: The binding of the peptide may induce a conformational change in the fibrinogen molecule or the subsequent fibrin polymer, rendering it a less effective substrate for plasmin.

Steric Hindrance: The peptide's presence within the clot structure might physically hinder the binding of plasminogen and/or tPA to their lysine-binding sites on fibrin, thereby reducing the efficiency of plasmin generation and subsequent clot degradation. nih.gov

Investigational Studies on Broader Cellular Signaling Pathways and Protease Interactions

Beyond its well-defined role in inhibiting fibrin polymerization, research has uncovered broader biological activities for the H-Gly-Pro-Arg-OH tripeptide, particularly in cellular signaling pathways unrelated to hemostasis.

A significant area of investigation has been its neuroprotective effects. In studies using cultured rat hippocampal neurons, H-Gly-Pro-Arg-OH was shown to protect against and even rescue cells from apoptosis induced by amyloid-beta (Aβ) peptide, a key component in the pathology of Alzheimer's disease. nih.govresearchgate.net The mechanism for this neuroprotection involves the inhibition of key apoptotic signaling molecules; the peptide was found to prevent the Aβ-mediated activation of caspase-3 and the increased expression of the p53 protein. nih.gov The ability of this peptide to exert intracellular effects may be related to the presence of arginine. Cationic peptides rich in arginine are known to function as cell-penetrating peptides (CPPs), using the guanidinium (B1211019) group to interact with negative charges on the cell membrane to facilitate cellular uptake. mdpi.com

Regarding interactions with other proteases, the effect of H-Gly-Pro-Arg-OH remains primarily linked to its impact on fibrin assembly. For instance, the cross-linking of fibrin by Factor XIIIa is a process that is significantly accelerated by the proper alignment of fibrin monomers. nih.gov By preventing this assembly, H-Gly-Pro-Arg-OH and related peptides indirectly abolish the enhancing effect that polymerization has on the Factor XIIIa cross-linking reaction. nih.gov There is currently no substantial evidence to suggest that H-Gly-Pro-Arg-OH acts as a direct enzymatic inhibitor of other coagulation or fibrinolytic proteases like Factor XIIIa or plasmin.

In Vitro Research Models and Assays Utilizing H Gly Pro Arg Pro Oh.acetate

Biochemical Assays for Fibrin (B1330869) Polymerization Inhibition

H-Gly-Pro-Arg-OH.Acetate (B1210297), often referred to as GPRP in its tetrapeptide form (Gly-Pro-Arg-Pro), is fundamentally an inhibitor of fibrin polymerization. medchemexpress.comsigmaaldrich.com Its primary mechanism involves binding to polymerization pockets located in the D-domains of fibrinogen molecules. nih.govpnas.org This action competitively blocks the "knob-hole" interaction, where the exposed N-terminal "knob" (GPR sequence) of one fibrin monomer binds into a complementary "hole" on an adjacent monomer, thereby preventing the spontaneous self-assembly into a fibrin network. pnas.orgresearchgate.net Biochemical assays are designed to quantify this inhibitory effect.

Turbidimetric assays are a cornerstone for studying fibrin polymerization. These methods rely on measuring the increase in turbidity, or optical density, of a solution as soluble fibrinogen is converted into an insoluble fibrin clot network. The change in light scattering is directly proportional to the extent of fibrin fiber formation.

In a typical assay, purified fibrinogen is mixed with a buffer, and polymerization is initiated by adding a protease like thrombin. nih.gov The absorbance is monitored over time, usually at a wavelength between 350 and 650 nm. acs.orgmdpi.com The resulting curve shows a lag phase (protofibril formation), a polymerization phase (rapid increase in turbidity), and a plateau phase (clot completion).

To evaluate H-Gly-Pro-Arg-OH.Acetate, the peptide is introduced into the fibrinogen solution before the addition of thrombin. The effect of the peptide is quantified by observing changes in the polymerization curve.

Table 1: Expected Effects of this compound in Turbidimetric Fibrin Polymerization Assays

| Assay Parameter | Observation in the Presence of this compound | Interpretation |

|---|---|---|

| Lag Time | Increased | Inhibition of initial protofibril formation. |

| Maximum Slope | Decreased | Slower rate of lateral aggregation of protofibrils. |

| Final Turbidity | Decreased | Formation of a finer, less dense clot with thinner fibers. |

These methods provide quantitative data on the peptide's ability to interfere with the kinetics and structure of clot formation.

Spectrophotometric analysis is intrinsically linked to turbidimetric methods and provides a detailed kinetic profile of fibrin polymerization. By continuously monitoring the absorbance at a specific wavelength (e.g., 350 nm), researchers can derive key kinetic parameters of the clotting process. acs.org When this compound is included, it alters these parameters, reflecting its inhibitory action. The peptide has been shown to essentially liquefy fibrin clots at sufficient concentrations (e.g., above 1 mM for α-fibrin clots), leading to the formation of soluble oligomers instead of an insoluble network. researchgate.net

Platelet Aggregation Assays

While primarily known as a fibrin polymerization inhibitor, the tetrapeptide analog Gly-Pro-Arg-Pro (GPRP) also influences platelet function, particularly in assays involving strong agonists like thrombin. Its utility in these assays often stems from its ability to prevent fibrin clot formation, which can interfere with the measurement of platelet-specific events. nih.govnih.gov

Light Transmission Aggregometry (LTA), or optical aggregometry, is the gold-standard method for assessing platelet function. nih.gov It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

In the context of this compound research, various agonists are used to stimulate different platelet activation pathways. ascls.org

Thrombin: A potent agonist that activates platelets through Protease-Activated Receptors (PARs). Thrombin also cleaves fibrinogen to fibrin, causing the sample to clot, which interferes with aggregation readings. GPRP is used to prevent this fibrin polymerization, allowing for the specific measurement of thrombin-induced platelet aggregation. nih.gov

Adenosine (B11128) Diphosphate (B83284) (ADP): Activates platelets via P2Y1 and P2Y12 receptors. Studies have shown that GPRP can inhibit ADP-induced platelet aggregation, suggesting it may interfere with the fibrinogen binding to the activated glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor on platelets. glpbio.com

Collagen and Arachidonic Acid: These agonists test other activation pathways. While GPRP's direct effects on these pathways are less documented, its use can ensure that any downstream thrombin generation does not lead to interfering fibrin clots.

Table 2: Application of H-Gly-Pro-Arg-Pro in Optical Aggregometry

| Agonist | Role of H-Gly-Pro-Arg-Pro | Observed Effect |

|---|---|---|

| Thrombin | Prevents fibrin polymerization | Allows for accurate measurement of platelet aggregation without interference from fibrin clotting. nih.govnih.gov |

| ADP | Inhibits fibrinogen-GPIIb/IIIa interaction | Reduces the extent of platelet aggregation. glpbio.com |

Flow cytometry is a powerful technique used to analyze individual cells in a suspension. In platelet research, it is used to quantify the expression of surface markers that appear or change conformation upon activation, such as P-selectin (CD62P) and the activated form of the GPIIb/IIIa receptor. nih.govpractical-haemostasis.com

A key application of this compound is in whole-blood flow cytometry assays designed to measure thrombin-induced platelet activation. nih.gov Thrombin is a physiologically crucial agonist, but its use in whole blood assays is complicated because it rapidly induces clotting. The peptide GPRP uniquely solves this problem by inhibiting fibrin clot formation without preventing thrombin from binding to and activating platelets. nih.gov This allows researchers to study the direct effect of thrombin on platelet activation in the more physiological environment of whole blood.

In this model, whole blood is treated with GPRP, followed by stimulation with thrombin. The sample is then labeled with fluorescent antibodies against activation markers (e.g., anti-CD62P) and analyzed by flow cytometry to quantify the percentage of activated platelets and the density of the markers on their surface. nih.gov

Protein-Protein Interaction Studies

The function of this compound is rooted in its specific interaction with fibrinogen. Various biophysical and structural techniques have been employed to characterize this protein-peptide interaction.

X-ray Crystallography: The crystal structure of the 30-kDa C-terminal fragment of the fibrinogen γ chain complexed with the peptide Gly-Pro-Arg-Pro has been determined. pnas.orgresearchgate.net These studies have precisely identified the polymerization pocket in the γ chain where the peptide binds, revealing that electrostatic interactions are the primary mediators of the association. pnas.org This structural data provides a molecular basis for the peptide's inhibitory function.

Nuclear Magnetic Resonance (NMR): NMR studies have been used to investigate the binding of GPRP to other molecules. For instance, research has shown that GPRP binds to fibrinopeptide A, the peptide released from the N-terminus of the fibrinogen Aα chain by thrombin. pnas.orgpnas.orgnih.gov

Binding Assays: Studies have demonstrated that GPRP binds to the D-domain of fibrinogen and can inhibit the binding of fibrinogen to the platelet membrane glycoprotein GPIIb/IIIa. nih.govglpbio.com This interaction is crucial for its role in both fibrin polymerization and platelet aggregation inhibition.

These protein-protein interaction studies are fundamental to understanding how a small peptide like this compound can effectively modulate the complex enzymatic and cellular processes of coagulation.

Advanced Microfluidic Systems for Hemostatic Clot Dynamics Research

Microfluidic systems have emerged as powerful tools for studying hemostasis and thrombosis under physiologically relevant flow conditions. nih.govnih.govtandfonline.com These devices, which feature microchannels coated with thrombogenic substrates like collagen, allow for real-time visualization and quantitative analysis of thrombus formation. tandfonline.comresearchgate.net The precise control over shear rates in these systems enables the simulation of blood flow in different vascular environments. nih.govashpublications.org

Within this context, H-Gly-Pro-Arg-Pro-OH.Acetate can be employed as a molecular probe to dissect the relative contributions of platelet aggregation and fibrin polymerization to thrombus development. By perfusing whole blood containing GPRP through these microfluidic devices, researchers can specifically inhibit the formation of the fibrin network.

The use of H-Gly-Pro-Arg-Pro-OH.Acetate in microfluidic assays allows for the isolation and study of the initial stages of hemostasis: platelet adhesion and aggregation. When fibrin polymerization is blocked, the resulting thrombus is composed solely of aggregated platelets. This enables researchers to analyze the architecture and stability of the primary platelet plug under various shear stresses. nih.gov This approach is crucial for understanding how platelets alone contribute to thrombus formation and for investigating disorders of primary hemostasis, such as von Willebrand disease or Glanzmann's thrombasthenia. It also provides a platform to test the efficacy of anti-platelet drugs without the confounding variable of fibrin formation.

Clot stability is dependent on both the integrity of the platelet aggregate and the reinforcement provided by the fibrin mesh. By using H-Gly-Pro-Arg-Pro-OH.Acetate in microfluidic models, the intrinsic stability of the platelet thrombus can be assessed under flow. Researchers can observe how quickly a platelet-only thrombus erodes or embolizes compared to a complete fibrin-platelet clot. Moreover, studies have shown that GPRP can interact with and modify the mechanical properties of pre-formed fine fibrin clots, causing them to liquefy at certain concentrations. researchgate.net This suggests its utility in studying the dynamics of early clot dissolution and the forces that stabilize initial fibrin oligomers. researchgate.net The stabilizing effect of the Gly-Pro-Arg sequence in other contexts, such as the collagen triple-helix, further points to the importance of such peptide motifs in protein-protein interactions that determine structural stability. nih.gov

Enzymatic Assays Utilizing Related Peptide Sequences as Substrates or Inhibitors in Protease Research

Peptide sequences related to H-Gly-Pro-Arg-Pro-OH.Acetate, particularly those containing Gly-Pro or Pro-Arg motifs, are widely utilized in protease research as specific substrates or inhibitors. The defined nature of these sequences allows for the precise study of enzyme kinetics and mechanisms of action.

For example, the peptide Bradykinin and its metabolite, Arg-Pro-Pro-Gly-Phe, act as selective inhibitors of thrombin-induced platelet activation. ahajournals.org These peptides function not by blocking the enzyme's active site for fibrinogen cleavage, but by preventing thrombin from cleaving its protease-activated receptor (PAR) on the platelet surface. ahajournals.org This demonstrates how specific peptide sequences can achieve highly targeted inhibition of protease signaling pathways. Other research has utilized peptides like N-α-Cbo-d-Arg-Gly-Arg-p-nitroanilide as chromogenic substrates to measure the activity of proteases such as factor Xa in kinetic assays. ahajournals.org The Gly-Pro-Arg sequence itself has also been investigated for its neuroprotective effects, where it has been shown to inhibit caspase-3 activation, a key protease in apoptosis. nih.gov

Table 3: Examples of Related Peptides in Protease Research

| Peptide/Sequence | Target Protease/System | Function | Mechanism/Application |

|---|---|---|---|

| Arg-Pro-Pro-Gly-Phe | Thrombin/Platelets | Selective Inhibitor | Prevents thrombin from cleaving and activating the PAR1 receptor on platelets. ahajournals.org |

| Gly-Pro-Arg | Caspase-3 | Inhibitor | Prevents caspase-3 activation, protecting neurons from apoptosis. nih.gov |

| Z-Gly-Pro-Leu-Gly | Post-proline cleaving enzyme | Substrate | Used to determine the endopeptidase activity and specificity of the enzyme. researchgate.net |

In Vivo Research Applications and Pre Clinical Models Non Human of H Gly Pro Arg Pro Oh.acetate

Investigation in Animal Models of Thrombosis and Hemostasis

The primary mechanism of action of H-Gly-Pro-Arg-Pro-OH.Acetate (B1210297) is its ability to inhibit fibrin (B1330869) polymerization, a critical step in the formation of a stable blood clot. This property has led to its investigation in various animal models to understand its effects on thrombosis and hemostasis.

Studies on Fibrin Clot Formation and Stability in Research Animals

H-Gly-Pro-Arg-Pro-OH.Acetate acts as a competitive inhibitor of fibrin monomer aggregation by binding to the D domain of fibrinogen. This prevents the "knob-hole" interactions that are essential for the formation of the fibrin polymer network, which forms the scaffold of a thrombus. In vitro studies have demonstrated that the peptide effectively inhibits the formation of a fibrin mesh, which in turn would be expected to confer a significant reduction in the shear resistance of a growing clot.

While direct in vivo studies quantifying the impact of H-Gly-Pro-Arg-Pro-OH.Acetate on fibrin clot stability in animal models of thrombosis are not extensively detailed in publicly available literature, its mechanism of action strongly suggests a role in creating less stable clots. Research on a closely related pentapeptide, Gly-Pro-Arg-Pro-Pro, which also binds to fibrin, has shown the ability to image deep vein thrombosis and pulmonary embolism in rabbits, indicating that these peptides can target sites of active thrombosis. The addition of H-Gly-Pro-Arg-Pro-OH.Acetate to in vitro perfusion studies has been shown to inhibit the formation of individual fibrin polymers without affecting the initial growth of a platelet thrombus. This suggests that while the initial platelet plug may form, its stabilization through a robust fibrin network would be compromised.

Assessment of Platelet Activation and Aggregation in Animal Models

The role of H-Gly-Pro-Arg-Pro-OH.Acetate in platelet activation and aggregation is multifaceted. It is known to inhibit the interaction between fibrinogen and the platelet membrane glycoprotein (B1211001) IIb/IIIa complex. However, some research indicates that it does not inhibit thrombin-induced platelet activation. In fact, it is utilized in experimental settings to study thrombin-induced platelet activation in whole blood by preventing the confounding factor of fibrin clot formation.

In a study involving thrombin-degranulated rabbit platelets, H-Gly-Pro-Arg-Pro-OH.Acetate was used to prevent the polymerization of fibrin released from the platelets, which would otherwise trap them. The study noted that these platelets, once isolated, aggregated normally when stimulated with agonists like thrombin, adenosine (B11128) diphosphate (B83284) (ADP), or arachidonate. This suggests that the peptide may not directly inhibit the intrinsic mechanisms of platelet activation and aggregation but rather modulates the environment by preventing fibrin-mediated events.

Conversely, a study investigating collagen-related peptides found that Gly-Pro-Arg and its analogues, including Gly-Pro-Arg-Pro-Pro, suppressed ADP-induced human platelet aggregation in vitro. The same study also reported that intravenous and oral administration of Gly-Pro-Arg suppressed the decrease in platelet count in a rat model of endotoxin-induced disseminated intravascular coagulation (DIC), suggesting an in vivo anti-platelet aggregation effect. It is important to note the structural differences in the peptides used across these studies.

Research in Non-Thrombotic Disease Models where Coagulation is Implicated Mechanistically

The coagulation cascade is increasingly recognized as a key player in the pathophysiology of various inflammatory diseases. The ability of H-Gly-Pro-Arg-Pro-OH.Acetate to modulate components of this system has led to its investigation in relevant animal models.

Mechanistic Studies in Induced Inflammatory Models (e.g., DSS-induced colitis)

Dextran sulfate (B86663) sodium (DSS)-induced colitis is a widely used animal model for inflammatory bowel disease (IBD), where localized inflammation and coagulation are intertwined. Research has demonstrated that H-Gly-Pro-Arg-Pro-OH.Acetate, also referred to as GPRP or GPA peptide in these studies, can ameliorate the severity of DSS-induced colitis in mice.

One study found that fibrinogen was significantly upregulated in the colons of mice with DSS-induced colitis. The administration of H-Gly-Pro-Arg-Pro-OH.Acetate as a fibrinogen inhibitor led to a significant alleviation of colitis symptoms, including reduced body weight loss and mortality. Mechanistically, the peptide was found to decrease colonic inflammation and vascular permeability.

Another investigation into the effects of the GPA peptide in DSS-induced colitis revealed that its anti-inflammatory effects are mediated through the inhibition of the NLRP3 inflammasome. The study showed that the peptide suppresses the assembly of the NLRP3 inflammasome and subsequent cleavage of Gasdermin D (GSDMD), a key event in pyroptotic cell death.

The following table summarizes key findings from a study on the effect of H-Gly-Pro-Arg-Pro-OH.Acetate (GPRP) in a DSS-induced colitis mouse model.

| Parameter | DSS + Vehicle | DSS + GPRP | Effect of GPRP |

|---|---|---|---|

| Body Weight Loss | Significant Loss | Improved | Reduced weight loss |

| Mortality | Increased | Reduced | Improved survival |

| Colonic Inflammation | Severe | Decreased | Anti-inflammatory effect |

| Vascular Permeability | Increased | Decreased | Reduced vascular leakage |

Pharmacokinetic and Pharmacodynamic Research in Experimental Animals

Assessment of Peptide Half-life and Stability in Biological Fluids (e.g., plasma)

Specific studies detailing the half-life and stability of H-Gly-Pro-Arg-Pro-OH.Acetate in the plasma of research animals have not been identified in comprehensive literature searches. While pharmacokinetic data for other peptides with some structural similarities, such as Gly-Pro-Hyp and Pro-Hyp, are available, these are not directly applicable to H-Gly-Pro-Arg-Pro-OH.Acetate due to differences in amino acid sequence and structure that would significantly influence their in vivo behavior.

Research on a modified pentapeptide, Gly-Pro-Arg-Pro-Pro, designed for imaging purposes, indicated that a technetium-99m labeled version had a biphasic blood clearance in rabbits, with a rapid alpha phase half-life of approximately 4 minutes and a beta phase half-life of around 13 minutes. However, the modification and labeling of this peptide likely alter its pharmacokinetic profile compared to the unmodified H-Gly-Pro-Arg-Pro-OH.Acetate.

The stability of peptides in biological fluids is a critical factor for their therapeutic potential. Peptides are generally susceptible to degradation by proteases present in plasma. The stability of H-Gly-Pro-Arg-Pro-OH.Acetate in plasma has been noted as a consideration in experimental design, but quantitative data on its degradation rate and half-life remain to be elucidated.

Distribution and Elimination Studies in Model Organisms

Detailed pharmacokinetic studies concerning the in vivo distribution, metabolism, and elimination of H-Gly-Pro-Arg-OH.Acetate in model organisms are not extensively available in the current scientific literature. The study of small peptides in vivo presents inherent challenges, including rapid degradation by peptidases and low oral bioavailability.

While specific data for H-Gly-Pro-Arg-OH is limited, research on other small peptides, such as Gly-Pro-Hyp and Pro-Hyp in rats, provides some general insights into the complexities of peptide pharmacokinetics. For instance, these studies often reveal high first-pass metabolism and low absolute oral bioavailability. nih.gov Elimination is typically monitored through systemic exposure and urinary excretion. nih.gov It has been observed that dipeptides with C-terminal proline, like Gly-Pro, can be present in various organs, though their concentrations in serum may be significantly lower than in tissues. researchgate.net The structural characteristics of a dipeptide are a major determinant of its appearance in peripheral blood. researchgate.net

Without specific studies on this compound, any discussion on its distribution and elimination remains speculative. Further research is required to characterize its pharmacokinetic profile in relevant animal models.

Research into Broader Biological Effects and Organ System Responses in Model Organisms

Research into the biological effects of H-Gly-Pro-Arg-OH (also referred to as GPR) and related peptides has primarily focused on its neuroprotective and metabolic activities in non-human models. These studies provide foundational knowledge on how this peptide may interact with various organ systems.

Neuroprotective Effects:

A significant area of investigation has been the neuroprotective potential of GPR, particularly in the context of neurodegenerative diseases like Alzheimer's. An in vitro study utilizing cultured rat hippocampal neurons demonstrated that GPR can protect against amyloid beta-peptide (Aβ)-induced toxicity. nih.gov The research indicated that GPR prevents the Aβ-mediated increase in lactate (B86563) dehydrogenase (LDH) release and inhibits the reduction of MTT, a measure of cell viability. nih.gov Furthermore, the study elucidated the mechanism of this neuroprotection, showing that GPR effectively prevents the Aβ-mediated activation of caspase-3 and the increase in p53-positive cells. nih.gov These findings suggest that GPR can rescue cultured rat hippocampal neurons from Aβ-induced neuronal death by inhibiting caspase-3/p53-dependent apoptosis. nih.gov

Table 1: Summary of Neuroprotective Effects of H-Gly-Pro-Arg-OH in a Rat Hippocampal Neuron Model

| Parameter Measured | Effect of Amyloid Beta-Peptide (Aβ) | Effect of H-Gly-Pro-Arg-OH (GPR) in the Presence of Aβ | Reference |

| Lactate Dehydrogenase (LDH) Release | Increased | Prevented Increase | nih.gov |

| MTT Reduction | Inhibited | Prevented Inhibition | nih.gov |

| Caspase-3 Activation | Significantly Activated | Effectively Prevented Activation | nih.gov |

| p53-Positive Cells | Increased Number | Prevented Increase | nih.gov |

Metabolic and Endocrine System Effects:

Studies on peptides structurally related to H-Gly-Pro-Arg-OH have suggested potential roles in metabolic regulation. Research on Pro-Gly-Arg and Pro-Gly-Pro-Arg peptides administered intranasally to animals has indicated an antidiabetogenic action. More specifically, a dipeptide, Pro-Arg (PR), screened from almonds, has been shown to upregulate the phosphorylation levels of key proteins in the insulin (B600854) signaling pathway, including IRS1, PI3K, and AKT, as well as the translocation of GLUT4 in a cell-based model. nih.gov This suggests that such peptides may help alleviate insulin resistance by activating the IRS1/PI3K/AKT/GLUT4 signaling pathway. nih.gov

Table 2: Investigated Metabolic Effects of Related Peptides in Pre-clinical Models

| Peptide | Model Organism/System | Observed Biological Effect | Potential Mechanism of Action | Reference |

| Pro-Gly-Arg | Animal Model | Antidiabetogenic action | Not specified | |

| Pro-Gly-Pro-Arg | Animal Model | Antidiabetogenic action | Not specified | |

| Pro-Arg (PR) | In-silico and Cell Experiment | Alleviation of insulin resistance | Activation of IRS1/PI3K/AKT/GLUT4 signaling pathway | nih.gov |

Other Potential Biological Activities:

The peptide H-Gly-Pro-Arg-Pro-OH, which shares a core sequence with H-Gly-Pro-Arg-OH, is known to mimic the N-terminal Gly-Pro-Arg region of the α chain of fibrin. sigmaaldrich.com This tetrapeptide has been shown to inhibit the early stages of fibrin polymerization. echelon-inc.com While this research is on a slightly different compound, it points to the potential for Gly-Pro-Arg containing peptides to interact with the coagulation system.

Structure Activity Relationship Sar Studies of H Gly Pro Arg Pro Oh.acetate and Analogs

Identification of Critical Amino Acid Residues for Fibrinogen Binding and Inhibitory Activity

The sequence Gly-Pro-Arg is the core motif essential for the biological activity of these peptides. Each amino acid residue within this sequence plays a distinct and critical role in the interaction with the fibrinogen polymerization pocket.

The N-terminal glycine (B1666218) (Gly) is of paramount importance. Its free amino group engages in specific ionic interactions within the binding pocket of the fibrinogen γ-chain. pnas.org X-ray crystallography studies of the GPRP peptide complexed with a C-terminal fragment of the fibrinogen γ-chain have revealed that the charged N-terminus of the glycine forms a strong ionic interaction with aspartate-364 of the γ-chain. pnas.org This interaction is a key anchoring point for the peptide. The importance of this free amino group is further highlighted by the fact that its exposure after thrombin cleavage of fibrinopeptide A is a critical event initiating fibrin (B1330869) polymerization. pnas.org

The proline (Pro) residue at the second position is crucial for inducing the correct backbone conformation necessary for fitting into the binding pocket. Proline's cyclic structure restricts the peptide's conformational flexibility, pre-organizing it for binding.

The arginine (Arg) residue at the third position is another critical component for high-affinity binding. The positively charged guanidinium (B1211019) group of the arginine side chain participates in electrostatic interactions and hydrogen bonding within the binding pocket. pnas.org Specifically, it has been shown to interact with glutamine-329 of the fibrinogen γ-chain. pnas.org Substitution of this arginine with a neutral amino acid, such as serine in the peptide Gly-Pro-Ser-Pro, results in a loss of inhibitory activity on fibrin monomer reaggregation, underscoring the necessity of the arginine residue.

Impact of Peptide Sequence and Length Variations on Biological Function

The biological function of Gly-Pro-Arg based peptides is highly sensitive to variations in both sequence and length.

The identity of the amino acid at the fourth position also influences activity. For instance, the peptide Gly-Pro-Arg-Sar (sarcosine, N-methylglycine) is a powerful inhibitor of fibrin monomer reaggregation, similar in potency to Gly-Pro-Arg-Pro. This indicates that some flexibility in the C-terminal residue is tolerated, as long as the core Gly-Pro-Arg sequence is maintained.

Conversely, altering the core sequence has a detrimental effect. The peptide Gly-His-Arg-Pro , which corresponds to the N-terminus of the fibrin β-chain, does not inhibit the aggregation of fibrin monomers under the same conditions as Gly-Pro-Arg-Pro. This highlights the specificity of the binding pocket for the Gly-Pro-Arg sequence of the α-chain.

Furthermore, C-terminal modification can enhance activity. The amidated version of the tetrapeptide, H-Gly-Pro-Arg-Pro-NH2 , is a more potent inhibitor of fibrinogen/thrombin clotting than its carboxylic acid counterpart, H-Gly-Pro-Arg-Pro-OH.

Role of Conformational Preferences in Activity (e.g., cis-trans isomerism of proline residues)

The conformation of peptidic inhibitors is a key determinant of their biological activity. The presence of proline residues in the Gly-Pro-Arg sequence introduces the possibility of cis-trans isomerism around the peptide bonds preceding the proline residues. The trans conformation is generally more stable, but the cis conformation can also be populated and may be important for biological function.

While direct experimental evidence detailing the specific cis-trans isomeric states of H-Gly-Pro-Arg-OH in its active, bound conformation is limited, the crystal structure of Gly-Pro-Arg-Pro complexed with a fragment of fibrinogen shows the peptide in a specific, bound conformation. pnas.org This implies that the peptide adopts a particular three-dimensional structure to fit into the binding pocket. The rigidity conferred by the proline residue at the second position likely helps to stabilize this active conformation, reducing the entropic penalty of binding.

Comparative Analysis of Biological Potency and Selectivity among Peptidic Derivatives

A comparative analysis of the biological potency of various peptidic derivatives of H-Gly-Pro-Arg-OH reveals a clear structure-activity relationship. The inhibitory activity is typically assessed by measuring the inhibition of fibrin monomer reaggregation or the prolongation of clotting times.

Based on available data, a qualitative and semi-quantitative comparison of the inhibitory potency of different peptides is presented below.

| Peptide Derivative | Sequence | Relative Inhibitory Potency on Fibrin Monomer Reaggregation | Fibrinogen Binding |

|---|---|---|---|

| H-Gly-Pro-Arg-Pro-OH | Gly-Pro-Arg-Pro | ++++ | ++++ |

| H-Gly-Pro-Arg-Sar-OH | Gly-Pro-Arg-Sar | ++++ | Not Determined |

| H-Gly-Pro-Arg-OH | Gly-Pro-Arg | ++ | ++ |

| H-Gly-His-Arg-Pro-OH | Gly-His-Arg-Pro | - | Weak |

| H-Gly-Pro-Ser-Pro-OH | Gly-Pro-Ser-Pro | - | Not Determined |

| H-Gly-Pro-OH | Gly-Pro | - | Not Determined |

| H-Pro-Arg-OH | Pro-Arg | - | Not Determined |

(-) indicates no inhibitory effect, while (++) and (++++) indicate moderate and strong inhibition, respectively.

Core Sequence is Essential: Peptides lacking the full Gly-Pro-Arg sequence, such as Gly-Pro and Pro-Arg, are inactive.

Arginine is Critical: Replacement of Arginine with Serine (Gly-Pro-Ser-Pro) abolishes activity.

Specificity for the α-chain N-terminus: The β-chain analog, Gly-His-Arg-Pro, is inactive as an inhibitor of polymerization, although it shows weak binding to fibrinogen, suggesting it may interact with a different site.

Peptide Length Matters: The tripeptide Gly-Pro-Arg is significantly less potent than the tetrapeptides Gly-Pro-Arg-Pro and Gly-Pro-Arg-Sar.

These findings collectively demonstrate that the inhibitory activity of H-Gly-Pro-Arg-OH and its analogs is highly dependent on the specific amino acid sequence, peptide length, and likely the conformational preferences dictated by the proline residue. The high degree of selectivity for the Gly-Pro-Arg motif underscores the specific nature of the molecular interactions governing fibrin polymerization.

Emerging Research Directions and Methodological Innovations for H Gly Pro Arg Pro Oh.acetate

Biophysical Characterization Techniques for Peptide-Target Interactions

Understanding the interaction between GPRP and its biological targets is fundamental to elucidating its function. Several high-resolution biophysical techniques are being employed to characterize these interactions with precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for providing atomic-level information about molecular interactions. Studies have successfully used NMR to demonstrate the direct binding of the Gly-Pro-Arg-Pro peptide to fibrinopeptide A. This research confirmed a binding constant (K) of approximately 10(4) per mole, providing quantitative evidence of the interaction that underpins GPRP's mechanism of inhibiting fibrin (B1330869) aggregation. Future NMR studies could further map the precise binding interface and characterize the conformational changes in both the peptide and its target upon binding.

Surface Plasmon Resonance (SPR) : SPR is an optical biosensor technology that allows for the real-time, label-free analysis of biomolecular interactions. In the context of GPRP, SPR would be an ideal method to quantify the kinetics of its binding to the fibrinogen D domain. By immobilizing fibrinogen or the D domain fragment onto a sensor chip, researchers can flow solutions of GPRP acetate (B1210297) over the surface to measure the association (k_on) and dissociation (k_off) rates of the binding event. This data provides a detailed picture of the binding affinity and stability of the peptide-protein complex.

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. This technique is the gold standard for determining the thermodynamic parameters of an interaction. Applying ITC to the GPRP-fibrinogen interaction would yield precise values for the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the reaction. This information is crucial for understanding the driving forces behind the binding and for the rational design of more potent analogues.

| Technique | Application for GPRP Acetate Research | Key Data Generated |

| Nuclear Magnetic Resonance (NMR) | Determining atomic-level structure of the GPRP-target complex; confirming binding. | Binding sites, conformational changes, binding constant (K). |

| Surface Plasmon Resonance (SPR) | Real-time kinetic analysis of GPRP binding to targets like fibrinogen. | Association rate (k_on), dissociation rate (k_off), affinity (K_D). |

| Isothermal Titration Calorimetry (ITC) | Characterizing the thermodynamic profile of the GPRP-target interaction. | Affinity (K_D), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). |

Computational Chemistry and Molecular Dynamics Simulations in Peptide Design and Mechanistic Prediction

Computational approaches are becoming indispensable for accelerating peptide-based research. Molecular dynamics (MD) simulations and molecular docking can provide predictive insights into the behavior of GPRP and guide the design of new analogues.

Molecular Docking : This computational technique can be used to predict the preferred orientation of GPRP when it binds to the "hole" of the fibrinogen D domain. By modeling the interactions at the molecular level, researchers can visualize the key hydrogen bonds and hydrophobic interactions that stabilize the complex. This understanding is the first step in designing modified peptides with improved binding affinity.

Integration with Systems Biology Approaches for Network Analysis of Coagulation Pathways

The process of blood coagulation is a complex network of interactions between numerous proteins and cells. Systems biology aims to model this entire system computationally to predict its behavior under various conditions.

The known inhibitory effect of GPRP on fibrin polymerization serves as a specific, quantifiable input for these complex models. By integrating the kinetic data obtained from biophysical techniques like SPR into large-scale simulations of the coagulation cascade, researchers can predict the net effect of GPRP on global clot formation. This approach allows for a holistic understanding of how inhibiting a single step (fibrin polymerization) can influence upstream and downstream events, such as thrombin generation and the activation of fibrinolytic pathways.

Development of Advanced Research Tools and Probes Based on GPRP Acetate Structure

The GPRP sequence is a valuable scaffold for creating novel chemical tools to probe the coagulation system. Its specific binding to fibrinogen makes it an excellent targeting moiety.

A notable example is the development of a "double-headed" GPRP ligand. In this construct, two GPRP tetrapeptides are joined by a flexible polyethylene (B3416737) glycol (peg) linker. This synthetic molecule was designed to mimic the function of the natural E domain of fibrin, successfully promoting the cross-linking of fibrinogen molecules by Factor XIIIa. This demonstrates how the GPRP structure can be engineered to create tools that not only block but also modulate biological processes for research purposes. Other potential tools include fluorescently-labeled or biotinylated GPRP analogues, which could be used for imaging and affinity-based purification of binding partners.

Exploration of Novel Binding Partners and Uncharacterized Biological Pathways Relevant to Coagulation and Inflammation

While the primary binding partner for GPRP is understood to be fibrinogen, the complexity of biological systems suggests the potential for other interactions. Given that GPRP inhibits ADP-induced platelet aggregation, further research could explore direct interactions with platelet surface receptors that might modulate their function.

Furthermore, the intricate link between coagulation and inflammation opens new avenues of investigation. GPRP-based probes could be used in proteomic screening approaches, such as affinity chromatography or pull-down assays, to identify previously unknown binding partners in plasma or on the surface of immune cells under inflammatory conditions. Discovering such novel interactions could uncover new biological roles for the GPRP motif and its physiological context.

Methodological Advancements in Peptide Synthesis for Complex Analogues and Bioconjugates for Research Purposes

The generation of GPRP and its more complex derivatives relies on advancements in peptide synthesis. Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing the core tetrapeptide. However, creating sophisticated research tools requires more advanced chemical ligation strategies.

Click Chemistry : By incorporating an azide (B81097) or alkyne functional group into the GPRP sequence during synthesis, the peptide can be easily and efficiently "clicked" onto other molecules. This allows for the straightforward conjugation of GPRP to fluorescent dyes, imaging agents, or nanoparticles for targeted delivery applications.

Bioconjugation : Advanced bioconjugation techniques enable the attachment of GPRP to larger molecules, such as antibodies or polymers. This can enhance the peptide's stability and pharmacokinetic properties in biological systems, creating more effective probes and research agents. These methods are essential for developing the next generation of GPRP-based tools for both basic research and potential therapeutic exploration.

Q & A

Q. What ethical guidelines apply when using this compound in animal studies targeting thrombosis models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.